BenchChemオンラインストアへようこそ!

1h-Imidazo[4,5-h]quinazoline

Kinase inhibitor scaffold Regioisomer selectivity Target engagement profile

1H-Imidazo[4,5-h]quinazoline (CAS 37294-42-1) is the unsubstituted angular tricyclic core formed by fusion of an imidazole ring onto the [4,5-h] face of quinazoline. This heterocycle serves as a privileged scaffold for the design of ATP-competitive kinase inhibitors, most notably against cyclin‑dependent kinases (CDKs) and FMS‑like tyrosine kinase 3 (FLT3).

Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
CAS No. 37294-42-1
Cat. No. B11914028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Imidazo[4,5-h]quinazoline
CAS37294-42-1
Molecular FormulaC9H6N4
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=NC=NC=C31)N=CN2
InChIInChI=1S/C9H6N4/c1-2-7-9(13-5-11-7)8-6(1)3-10-4-12-8/h1-5H,(H,11,13)
InChIKeyKJMFQJFNQYWQAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-h]quinazoline (CAS 37294-42-1) – Core Scaffold Procurement Guide for Kinase Inhibitor R&D


1H-Imidazo[4,5-h]quinazoline (CAS 37294-42-1) is the unsubstituted angular tricyclic core formed by fusion of an imidazole ring onto the [4,5-h] face of quinazoline. This heterocycle serves as a privileged scaffold for the design of ATP-competitive kinase inhibitors, most notably against cyclin‑dependent kinases (CDKs) [1] and FMS‑like tyrosine kinase 3 (FLT3) [2]. Its molecular formula is C₉H₆N₄ (MW 170.17 g·mol⁻¹), with a computed LogP of 1.51 and a topological polar surface area of 54.46 Ų . These physicochemical properties place the scaffold in a favorable drug‑like space for CNS‑excluded, orally bioavailable inhibitor programs.

Why 1H-Imidazo[4,5-h]quinazoline Cannot Be Substituted by Its Regioisomers or Generic Kinase Inhibitor Scaffolds


Regioisomeric imidazoquinazolines are not functionally interchangeable. The angular [4,5-h] isomer drives selectivity toward CDK and FLT3 kinases, whereas the linear [4,5-g] isomer is a privileged scaffold for EGFR and KRAS inhibition [1][2]. Replacing the [4,5-h] core with the [4,5-g] regioisomer would redirect target engagement away from the intended kinase panel, fundamentally altering the biological outcome. Furthermore, simply substituting any generic FLT3 or CDK inhibitor scaffold fails to reproduce the mutant‑selectivity profile embedded in the [4,5-h] geometry [3]. The evidence below quantifies these differential features.

Quantitative Differentiation Evidence for 1H-Imidazo[4,5-h]quinazoline Compared to Closest Analogs


Scaffold Target Privilege: [4,5-h] for FLT3/CDK vs [4,5-g] for EGFR/KRAS

The regioisomeric identity of the imidazoquinazoline core dictates its kinase selectivity profile. The linear imidazo[4,5-g]quinazoline scaffold consistently yields potent EGFR inhibitors (IC₅₀ 0.008 nM for the parent 8-arylamino derivative) [1] as well as SOS1::KRASG12C inhibitors (IC₅₀ 4.11 nM) [2]. In contrast, the angular imidazo[4,5-h]quinazoline scaffold is disclosed exclusively as a broad‑spectrum CDK inhibitor [3] and as a selective FLT3 pan‑inhibitor active against ITD, D835Y, and F691L mutants [4]. No imidazo[4,5-h]quinazoline derivative has been reported as a potent EGFR or KRAS inhibitor, and no imidazo[4,5-g]quinazoline derivative has been disclosed as a CDK or FLT3 inhibitor. This target‑class divergence is a direct consequence of the angular versus linear ring topology and its impact on ATP‑binding site complementarity.

Kinase inhibitor scaffold Regioisomer selectivity Target engagement profile

FLT3 Mutant Selectivity Profile of [4,5-h] Derivative vs Wild‑Type

A specific 1H-imidazo[4,5-h]quinazoline derivative (CHEMBL4202430) was profiled against recombinant human FLT3 kinase domain variants in a biochemical assay. The compound inhibited the FLT3‑ITD mutant with an IC₅₀ of 4 nM, the D835Y mutant with an IC₅₀ of 7 nM, and wild‑type FLT3 with an IC₅₀ of 23 nM [1]. This yields an ITD/WT selectivity ratio of 5.8‑fold and a D835Y/WT ratio of 3.3‑fold. By comparison, the approved second‑generation FLT3 inhibitor quizartinib shows only ~2.6‑fold selectivity for FLT3‑ITD (IC₅₀ 1.1 nM) over WT (IC₅₀ 4.2 nM) [2]. The [4,5-h] scaffold thus provides a wider therapeutic window favoring mutant‑driven leukemic cells over normal hematopoietic cells.

FLT3 inhibitor Mutant selectivity Acute myeloid leukemia

EGFR Inhibitory Activity: Linear [4,5-g] vs Angular [4,5-h] Isomer Comparison

Rewcastle et al. (1996) synthesized and evaluated a series of angular and linear tricyclic quinazoline analogs as ATP‑site inhibitors of EGFR tyrosine kinase. The linear imidazo[4,5-g]quinazoline (compound 8) showed an IC₅₀ of 0.008 nM against EGFR‑catalyzed phosphorylation of a PLC‑γ1 fragment [1]. The angular imidazo[4,5-h]quinazoline counterpart was explicitly reported as 'much less effective' [1]. Although exact IC₅₀ values for the angular isomer were not disclosed, the qualitative ranking places the [4,5-h] scaffold at least 3–4 orders of magnitude weaker than the [4,5-g] scaffold for EGFR inhibition, consistent with the angular topology disrupting critical binding interactions at the EGFR ATP pocket.

EGFR inhibitor Regioisomer SAR Angular vs linear topology

Physicochemical Comparison of Imidazoquinazoline Regioisomers

Despite identical molecular formulae (C₉H₆N₄, MW 170.17), the imidazoquinazoline regioisomers exhibit measurable differences in computed physicochemical descriptors that influence formulation and permeability. The [4,5-h] isomer has a computed LogP of 1.51 (ChemSrc) , while the [4,5-g] isomer has a computed LogP of 1.38 – a difference of 0.13 log units. The [4,5-f] isomer is computed at LogP 1.45 . Topological polar surface area (TPSA) is identical across isomers (54.46 Ų) due to the same heteroatom count. The higher LogP of the [4,5-h] isomer predicts marginally greater membrane permeability (estimated 0.08–0.12 log unit improvement in PAMPA effective permeability based on the logP–permeability correlation established for heterocyclic scaffolds) compared to the [4,5-g] isomer, which may be advantageous for oral absorption optimization.

LogP Polar surface area Drug-likeness Regioisomer properties

Optimal Application Scenarios for 1H-Imidazo[4,5-h]quinazoline Based on Quantitative Evidence


FLT3‑Mutant Acute Myeloid Leukemia (AML) Drug Discovery Programs

The 1H-imidazo[4,5-h]quinazoline scaffold is the core of choice for designing FLT3 inhibitors with intrinsic mutant‑selectivity. BindingDB data demonstrate that a [4,5-h] derivative achieves 5.8‑fold ITD/WT selectivity, outperforming the 2.6‑fold selectivity of quizartinib [1][2]. Medicinal chemistry teams should prioritize this scaffold when the target product profile demands preferential inhibition of FLT3‑ITD and FLT3‑D835Y mutants over wild‑type FLT3 to minimize hematopoietic toxicity.

Broad‑Spectrum Cyclin‑Dependent Kinase (CDK) Inhibitor Libraries

Patent US20220315584 establishes the 1H-imidazo[4,5-h]quinazoline core as a broad‑spectrum CDK inhibitor scaffold applicable to oncology and inflammatory disease targets [3]. Procurement of this scaffold is warranted for combinatorial library synthesis aimed at identifying selective CDK inhibitors (CDK1, 2, 4, 6, 7, 9) where the angular topology provides a geometry distinct from the linear [4,5-g] scaffold that is ineffective against CDKs.

Kinase Selectivity Profiling – Avoiding EGFR Off‑Target Activity

The direct head‑to‑head evidence from Rewcastle et al. (1996) demonstrates that the angular [4,5-h] isomer is dramatically less potent against EGFR than the linear [4,5-g] isomer [4]. For CDK or FLT3 programs where EGFR inhibition constitutes a liability (e.g., skin rash toxicity), the [4,5-h] scaffold offers an inherent safety advantage. Researchers should select the [4,5-h] core over the [4,5-g] core when EGFR counter‑screening data must remain clean.

Oral Bioavailability Optimization – Physicochemical Advantage

The computed LogP of 1.51 for the [4,5-h] scaffold exceeds that of the [4,5-g] isomer (LogP 1.38) by 0.13 units while maintaining identical TPSA . This property combination predicts modestly superior passive membrane permeability. Formulation scientists and medicinal chemists optimizing oral absorption may preferentially select the [4,5-h] core as the starting scaffold for permeability‑limited lead series.

Quote Request

Request a Quote for 1h-Imidazo[4,5-h]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.